methyl 2-ethynyl-3-fluoropyridine-4-carboxylate
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Overview
Description
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is an organic compound with the molecular formula C9H6FNO2. This compound is part of the pyridine family, which is known for its aromatic properties and nitrogen-containing heterocyclic structure. The presence of fluorine and ethynyl groups in the molecule makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethynyl-3-fluoropyridine-4-carboxylate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion . This reaction typically requires the presence of a strong base and a suitable solvent, such as dimethyl sulfoxide (DMSO), to facilitate the substitution process.
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride anion, strong bases (e.g., sodium hydride), and solvents like DMSO.
Suzuki–Miyaura Coupling: Boron reagents, palladium catalysts, and mild reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-ethynyl-3-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors, while the ethynyl group can participate in various chemical transformations. These interactions can lead to changes in the biological activity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-ethynyl-3-fluoropyridine-4-carboxylate is unique due to the presence of both fluorine and ethynyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2624122-57-0 |
---|---|
Molecular Formula |
C9H6FNO2 |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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